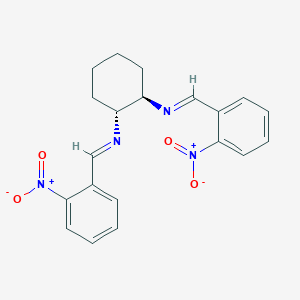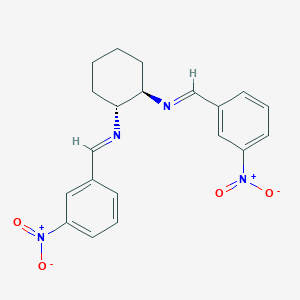
4-ethoxy-3-methyl-N-(2-thienylmethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethoxy-3-methyl-N-(2-thienylmethyl)benzenesulfonamide is a chemical compound that belongs to the sulfonamide class of drugs. This compound has been widely used in scientific research due to its unique properties and potential applications in the field of medicine.
Mecanismo De Acción
The mechanism of action of 4-ethoxy-3-methyl-N-(2-thienylmethyl)benzenesulfonamide is not fully understood. However, studies have shown that this compound can inhibit the activity of enzymes that are involved in the growth and proliferation of cancer cells. It can also inhibit the production of pro-inflammatory cytokines, which are involved in the development of inflammation and autoimmune diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects. It can inhibit the activity of enzymes such as carbonic anhydrase, which are involved in the regulation of pH in the body. It can also inhibit the activity of enzymes such as matrix metalloproteinases, which are involved in the breakdown of extracellular matrix proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-ethoxy-3-methyl-N-(2-thienylmethyl)benzenesulfonamide in lab experiments is its potent anti-cancer properties. It can inhibit the growth of cancer cells and can be used to study the mechanisms involved in the development of cancer. However, one of the limitations of using this compound is its potential toxicity. It can be toxic to normal cells and can cause side effects such as liver damage.
Direcciones Futuras
There are several future directions for the study of 4-ethoxy-3-methyl-N-(2-thienylmethyl)benzenesulfonamide. One direction is the development of more potent and selective analogs of this compound. Another direction is the study of the mechanisms involved in the inhibition of enzymes such as carbonic anhydrase and matrix metalloproteinases. Finally, the potential use of this compound in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease can also be explored.
Conclusion:
In conclusion, this compound is a unique chemical compound that has potential applications in the field of medicine. Its potent anti-cancer properties and ability to inhibit the activity of enzymes involved in inflammation and autoimmune diseases make it an attractive compound for scientific research. However, its potential toxicity and limitations in lab experiments must also be considered. Further research is needed to fully understand the mechanisms of action of this compound and its potential applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 4-ethoxy-3-methyl-N-(2-thienylmethyl)benzenesulfonamide involves several steps. The first step involves the reaction of 4-methylbenzenesulfonyl chloride with ethoxyethanol in the presence of a base such as triethylamine. This reaction results in the formation of 4-ethoxybenzenesulfonyl chloride. The second step involves the reaction of 4-ethoxybenzenesulfonyl chloride with 2-thienylmethylamine in the presence of a base such as sodium hydride. This reaction results in the formation of this compound.
Aplicaciones Científicas De Investigación
4-ethoxy-3-methyl-N-(2-thienylmethyl)benzenesulfonamide has been used in scientific research for various applications. One of the most common applications of this compound is in the study of cancer. Studies have shown that this compound has potent anti-cancer properties and can inhibit the growth of cancer cells. It has also been used in the study of inflammation and autoimmune diseases.
Propiedades
Fórmula molecular |
C14H17NO3S2 |
|---|---|
Peso molecular |
311.4 g/mol |
Nombre IUPAC |
4-ethoxy-3-methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C14H17NO3S2/c1-3-18-14-7-6-13(9-11(14)2)20(16,17)15-10-12-5-4-8-19-12/h4-9,15H,3,10H2,1-2H3 |
Clave InChI |
YLNSAEFQOBRNBS-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CS2)C |
SMILES canónico |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CS2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-bromophenyl)-3-[2-(4-methylphenyl)vinyl]cyclohepta[c]pyrazol-8(1H)-one](/img/structure/B288047.png)
![(1Z)-1-[[[(1R,2R)-2-[[(Z)-(2-oxonaphthalen-1-ylidene)methyl]amino]-1,2-diphenylethyl]amino]methylidene]naphthalen-2-one](/img/structure/B288048.png)
![2-[3-(4-Ethylphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288051.png)
![2-[3-(4-Ethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288052.png)
![(6Z)-4-tert-butyl-6-[[[(1R,2R)-2-[[(Z)-(3-tert-butyl-5-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]cyclohexyl]amino]methylidene]-2-nitrocyclohexa-2,4-dien-1-one](/img/structure/B288054.png)
![(6Z)-2-bromo-6-[[[(1R,2R)-2-[[(Z)-(5-bromo-3-tert-butyl-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]cyclohexyl]amino]methylidene]-4-tert-butylcyclohexa-2,4-dien-1-one](/img/structure/B288056.png)
![N-(2-bromobenzylidene)-N-{2-[(2-bromobenzylidene)amino]-1,2-diphenylethyl}amine](/img/structure/B288057.png)
![2-[3-(3-Chlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288058.png)
![2-[3-(2,6-Dichlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288062.png)
![3-[2-(1,3-benzodioxol-5-yl)vinyl]-1-{4-nitrophenyl}cyclohepta[c]pyrazol-8(1H)-one](/img/structure/B288064.png)
![3-[2-(4-bromophenyl)vinyl]-1-{4-nitrophenyl}cyclohepta[c]pyrazol-8(1H)-one](/img/structure/B288065.png)
![(6Z)-6-[1-[[(1R,2R)-2-[[(1Z)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]amino]cyclohexyl]amino]ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B288066.png)

